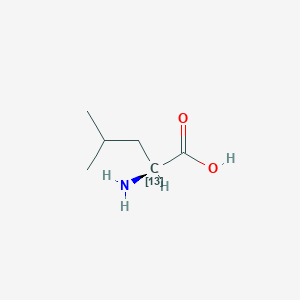

L-Leucine-2-13C

Vue d'ensemble

Description

L-Leucine-2-13C is an isotopically labeled form of the essential amino acid, leucine. Isotopic labeling is a technique used in biochemistry and pharmacology to study the metabolic pathways of biological molecules. It is also used to study the biochemical and physiological effects of leucine, as well as its mechanism of action.

Applications De Recherche Scientifique

Résonance magnétique nucléaire biomoléculaire

L-Leucine-2-13C est utilisé en résonance magnétique nucléaire (RMN) biomoléculaire . La RMN est une technique de recherche qui exploite les propriétés magnétiques de certains noyaux atomiques pour déterminer les propriétés physiques et chimiques des atomes ou des molécules dans lesquelles ils sont contenus. Elle fournit des informations détaillées sur la structure, la dynamique, l'état de réaction et l'environnement chimique des molécules.

Études du métabolisme

This compound est utilisé dans les études du métabolisme . Il aide les chercheurs à comprendre comment l'organisme utilise la leucine, un acide aminé essentiel. Cela peut être particulièrement utile pour étudier les troubles métaboliques et les affections liées au métabolisme des acides aminés.

Métabolomique

En métabolomique, this compound est utilisé pour étudier les empreintes digitales chimiques de petites molécules liées aux processus cellulaires . Il peut aider à identifier des biomarqueurs pour le diagnostic, le pronostic et la thérapeutique des maladies.

Protéomique

This compound est utilisé en protéomique , l'étude à grande échelle des protéines. Il peut être utilisé pour marquer les protéines, ce qui facilite leur détection et leur quantification dans des échantillons biologiques complexes.

Production de protéines marquées isotopiquement

This compound est utilisé dans la production de protéines marquées isotopiquement . Ces protéines sont utilisées dans diverses applications de recherche, notamment les études RMN, la spectrométrie de masse et les études de la structure et de la fonction des protéines.

Étude du métabolisme des acides aminés à chaîne ramifiée

La L-leucine est un acide aminé à chaîne ramifiée (BCAA) essentiel. This compound peut être utilisé pour étudier le métabolisme des BCAA . Cela peut être particulièrement important pour comprendre la synthèse des protéines musculaires et le rôle des BCAA dans la santé et la maladie.

Étude du métabolisme de la leucine

This compound peut être utilisé pour étudier le métabolisme de la leucine . La leucine est un acide aminé cétogène non polaire qui peut être métabolisé en acétoacétate et en acétyl coenzyme A. Comprendre comment la leucine est métabolisée peut fournir des informations sur divers processus biologiques et états pathologiques.

Voie de signalisation mTOR

This compound peut être utilisé pour étudier la voie de signalisation mTOR . Cette voie est importante dans la croissance cellulaire, la synthèse des protéines et l'autophagie, et est souvent dysrégulée dans des maladies telles que le cancer et le diabète.

Mécanisme D'action

Target of Action

L-Leucine-2-13C is a carbon-13 labeled variant of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation . The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Biochemical Pathways

The activation of the mTOR pathway by L-Leucine-2-13C affects several biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the AMPK pathway, which is involved in energy homeostasis . Additionally, L-Leucine-2-13C can also influence the metabolism of other BCAAs .

Pharmacokinetics

The pharmacokinetics of L-Leucine-2-13C are expected to be similar to those of L-Leucine. L-Leucine is well absorbed in the gut and distributed throughout the body, where it can be taken up by cells via amino acid transporters . Once inside cells, L-Leucine can be metabolized or incorporated into proteins . The carbon-13 label on L-Leucine-2-13C allows for the tracking of its metabolism and incorporation into proteins .

Result of Action

The activation of the mTOR pathway by L-Leucine-2-13C leads to increased protein synthesis and decreased protein degradation, promoting muscle growth and maintenance . Additionally, the activation of mTOR can have other effects, such as promoting cell survival and growth .

Action Environment

The action of L-Leucine-2-13C can be influenced by various environmental factors. For example, the availability of other amino acids can affect the uptake and metabolism of L-Leucine-2-13C . Additionally, factors such as exercise and dietary protein intake can influence the demand for L-Leucine and thus the activation of the mTOR pathway .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-IJPZVAHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583883 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201612-66-0 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

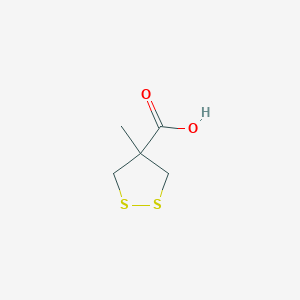

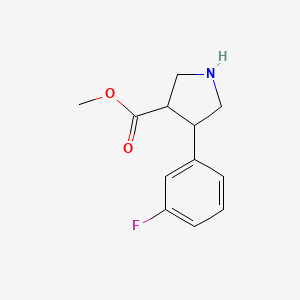

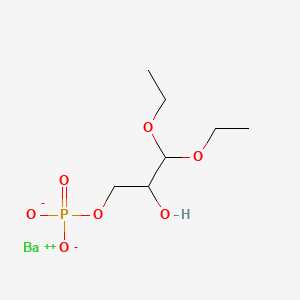

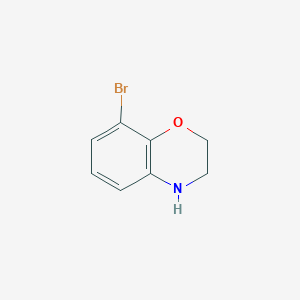

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)